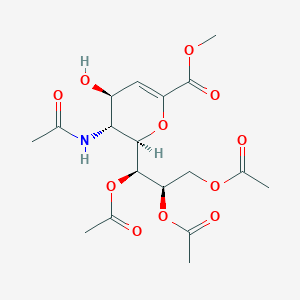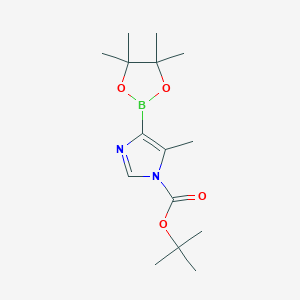
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is known for its utility in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its unique structure, featuring a benzyl group and a diphenylpropanoyl moiety, makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohols or amines depending on the conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects.
Industry: The compound is valuable in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reactions and products being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-Benzyl-2-oxazolidinone: A precursor in the synthesis of (S)-4-Benzyl-3-(3,3-diphenylpropanoyl)oxazolidin-2-one.
(S)-4-Methyl-2-oxazolidinone: Another chiral oxazolidinone used in asymmetric synthesis.
(S)-4-Phenyl-2-oxazolidinone: Similar in structure but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a diphenylpropanoyl moiety. This structure provides distinct steric and electronic properties, making it particularly effective in certain asymmetric synthesis reactions.
Eigenschaften
Molekularformel |
C25H23NO3 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(4S)-4-benzyl-3-(3,3-diphenylpropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C25H23NO3/c27-24(26-22(18-29-25(26)28)16-19-10-4-1-5-11-19)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2/t22-/m0/s1 |
InChI-Schlüssel |
KIVGJNZJDBEHPB-QFIPXVFZSA-N |
Isomerische SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(N(C(=O)O1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)

![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)





![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)

